4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide: Shares a similar pyrazole structure but with different substituents.
1-Methyl-1H-pyrazole-4-boronic acid: Another pyrazole derivative with distinct functional groups.
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is unique due to its combination of a pyrazole ring with a pyrrolidine ring, which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler pyrazole derivatives.
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-13-5-6(2-12-13)7-3-11-4-8(7)9(10)14/h2,5,7-8,11H,3-4H2,1H3,(H2,10,14) |
InChI Key |
FOMKUYGRWDCTNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2C(=O)N |
Origin of Product |
United States |
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